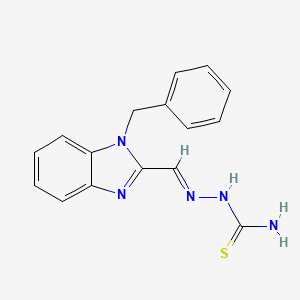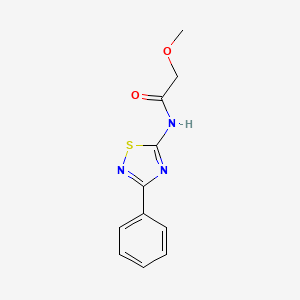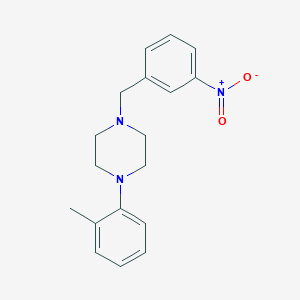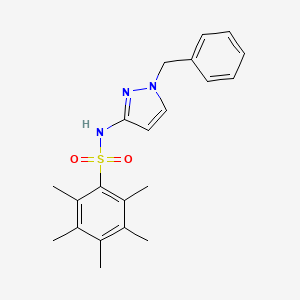
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the family of phenylurea herbicides, which are known for their selective action on plants and low toxicity to animals and humans. In recent years, Diuron has gained attention in the scientific community for its potential applications in areas such as cancer research, environmental monitoring, and drug delivery.
作用機序
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea acts by inhibiting photosynthesis in plants, which leads to a disruption of the plant's energy metabolism and eventual death. This is achieved by blocking the electron transport chain in chloroplasts, which is necessary for the production of ATP. In cancer cells, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to interfere with the mitotic spindle, a structure that is essential for cell division. This leads to a disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have low toxicity to animals and humans, with no reported cases of acute poisoning. However, chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been associated with adverse effects on the liver, kidneys, and reproductive system in animals. In humans, exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been linked to an increased risk of cancer, although the evidence is still inconclusive.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages as a research tool, including its low cost, high stability, and ease of synthesis. However, its selective action on plants and low toxicity to animals and humans can also be a limitation, as it may not accurately reflect the effects of other herbicides or drugs on living organisms.
将来の方向性
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. In cancer research, further studies are needed to elucidate the mechanisms of action of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea and to identify potential targets for its use in cancer therapy. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be used in combination with other markers to provide a more comprehensive assessment of pollution levels. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea could be further investigated as a carrier for hydrophobic drugs, with the aim of improving their solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of chronic exposure to N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea on human health and the environment.
合成法
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenylisocyanate in the presence of a catalyst such as triethylamine. The reaction produces a white crystalline solid that is soluble in organic solvents such as acetone and chloroform.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties, but recent research has focused on its potential applications in other fields. In cancer research, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing cell death. In environmental monitoring, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been used as a marker for pollution in water and soil samples. In drug delivery, N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea has been investigated as a carrier for drugs that are insoluble in water, due to its ability to form stable complexes with hydrophobic molecules.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFCPKMCGBSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)






![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)
